molecular formula C7H13N3O B13533832 Decahydropyrido[3,4-d]pyrimidin-2-one

Decahydropyrido[3,4-d]pyrimidin-2-one

Cat. No.: B13533832
M. Wt: 155.20 g/mol
InChI Key: QOKQCHFUXVEDOX-UHFFFAOYSA-N
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Description

Decahydropyrido[3,4-d]pyrimidin-2-one is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives It is characterized by a unique structure that includes a pyrimidine ring fused with a pyridine ring, forming a tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydropyrido[3,4-d]pyrimidin-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids in the presence of a catalyst. Another approach includes the reaction of 1,3-dimethyl-6-aminouracil with aryl aldehydes under catalytic conditions using p-toluenesulfonic acid in ionic liquid media .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-yielding reactions, efficient purification techniques, and cost-effective raw materials to ensure the scalability and economic feasibility of the production .

Chemical Reactions Analysis

Types of Reactions

Decahydropyrido[3,4-d]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Decahydropyrido[3,4-d]pyrimidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of decahydropyrido[3,4-d]pyrimidin-2-one involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism. This inhibition can lead to the suppression of tumor growth and proliferation, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Decahydropyrido[3,4-d]pyrimidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its broad range of applications in various scientific fields.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[3,4-d]pyrimidin-2-one

InChI

InChI=1S/C7H13N3O/c11-7-9-3-5-1-2-8-4-6(5)10-7/h5-6,8H,1-4H2,(H2,9,10,11)

InChI Key

QOKQCHFUXVEDOX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1CNC(=O)N2

Origin of Product

United States

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